2-{[(Tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid
Description
Chemical Characterization and Fundamental Properties
Systematic Nomenclature and Structural Elucidation
International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Conventions
The systematic International Union of Pure and Applied Chemistry name for this compound is 4-(diethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid. This nomenclature reflects the core butanoic acid backbone with substituents at positions 2 and 4. Alternative naming conventions include several variations that emphasize different structural aspects of the molecule. The compound is also designated as 2-{[(tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid, which highlights the tert-butoxycarbonyl protecting group at the 2-position. Additional systematic names include butanoic acid, 4-(diethylamino)-2-[[(1,1-dimethylethoxy)carbonyl]amino]- according to Chemical Abstracts Service indexing conventions.
The German International Union of Pure and Applied Chemistry name is rendered as 4-(Diethylamino)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)butansäure, while the French equivalent is Acide 4-(diéthylamino)-2-({[(2-méthyl-2-propanyl)oxy]carbonyl}amino)butanoïque. These multilingual naming conventions facilitate international scientific communication and database searches. The compound carries the Chemical Abstracts Service registry number 1404688-53-4, which serves as a unique identifier in chemical databases worldwide.
Molecular Geometry and Stereochemical Configuration
The molecular structure of 2-{[(tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid contains one potential stereocenter at the carbon atom bearing the carboxyl and carbamate groups. According to ChemSpider data, this compound exhibits 0 of 1 defined stereocenters, indicating that the stereochemical configuration at this position is not specified in most commercial preparations. The molecular geometry around this center adopts a tetrahedral arrangement with the carboxylic acid, carbamate nitrogen, hydrogen, and alkyl chain as substituents.
The three-dimensional conformation of the molecule is influenced by the steric bulk of the tert-butoxycarbonyl group and the flexibility of the diethylamino side chain. The tert-butyl group adopts a preferred conformation that minimizes steric interactions with adjacent functional groups. The diethylamino substituent at the 4-position provides conformational flexibility through rotation around the carbon-nitrogen bonds, allowing the molecule to adopt various extended and folded conformations in solution.
The compound's stereochemical properties are particularly relevant for applications in asymmetric synthesis and chiral recognition processes. The presence of the undefined stereocenter suggests that synthetic preparations typically yield racemic mixtures unless stereoselective synthetic methods are employed.
Functional Group Analysis: Carbamate, Diethylamino, and Carboxylic Acid Moieties
The molecular structure of 2-{[(tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid incorporates three distinct functional groups that confer unique chemical properties and reactivity patterns. The carbamate functional group, specifically the tert-butoxycarbonyl moiety, serves as a protecting group commonly employed in peptide synthesis and organic chemistry. This group exhibits characteristic reactivity under acidic conditions, where the tert-butyl cation is generated and eliminated, leading to deprotection of the amine functionality.
The diethylamino group at the 4-position represents a tertiary amine functionality that imparts basicity to the molecule and enables participation in nucleophilic reactions. This group exhibits a pyramidal geometry around the nitrogen atom and can undergo protonation under acidic conditions to form the corresponding ammonium salt. The presence of two ethyl substituents on the nitrogen atom enhances the steric bulk around this functional group and influences its reactivity compared to primary or secondary amines.
The carboxylic acid terminus provides acidic functionality to the molecule and serves as a site for various derivatization reactions including esterification, amidation, and salt formation. The carboxyl group can exist in equilibrium between the protonated acid form and the deprotonated carboxylate anion, depending on the solution hydrogen ion concentration. This functionality enables the compound to participate in hydrogen bonding interactions and contributes to its solubility characteristics in polar solvents.
Physicochemical Property Profiling
Molecular Mass and Elemental Composition
The molecular formula of 2-{[(tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid is C₁₃H₂₆N₂O₄, corresponding to a molecular weight of 274.36 g/mol. The elemental composition consists of 13 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms. The monoisotopic mass is reported as 274.189257 daltons, which represents the mass calculated using the most abundant isotope of each element.
The heavy atom count for this compound is 19, which includes all non-hydrogen atoms in the molecular structure. This parameter is relevant for computational chemistry calculations and molecular property predictions. The compound exhibits a formal charge of zero, indicating electrical neutrality under standard conditions.
Phase Behavior: Melting Point, Boiling Point, and Crystallinity
Limited experimental data are available regarding the precise melting point and boiling point of 2-{[(tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid. The compound is typically supplied as a powder at room temperature, suggesting a solid state under standard conditions. The presence of multiple hydrogen bonding sites, including the carboxylic acid and carbamate functionalities, likely contributes to intermolecular interactions that stabilize the solid phase.
The crystalline properties of this compound are influenced by the molecular packing arrangements in the solid state. The combination of polar functional groups and nonpolar alkyl chains creates an amphiphilic character that may affect crystal structure and polymorphism. The tert-butyl group provides steric bulk that can influence the packing efficiency and crystal lattice parameters.
Storage recommendations specify maintenance at 4°C, suggesting moderate thermal stability but potential sensitivity to elevated temperatures. The compound's phase behavior is likely influenced by hydrogen bonding networks formed between carboxylic acid groups and carbamate functionalities in adjacent molecules.
Solubility Trends in Polar and Nonpolar Solvents
The solubility characteristics of 2-{[(tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid are governed by the interplay between its polar and nonpolar structural elements. The presence of carboxylic acid, carbamate, and amino functionalities provides multiple sites for hydrogen bonding with polar solvents. The diethylamino group can form hydrogen bonds as a proton acceptor, while the carboxylic acid can serve as both donor and acceptor.
Related compounds in chemical databases suggest moderate solubility in polar protic solvents such as methanol and ethanol, with limited solubility in nonpolar solvents like hexane or toluene. The tert-butoxycarbonyl group contributes to the compound's overall lipophilicity, providing some degree of compatibility with moderately polar organic solvents.
The ionization behavior of the compound significantly affects its solubility profile. Under acidic conditions, protonation of the diethylamino group increases the overall polarity and water solubility. Conversely, deprotonation of the carboxylic acid under basic conditions generates the carboxylate anion, which enhances solubility in aqueous systems through ionic interactions.
Partition Coefficients and Lipophilicity
The presence of multiple polar functional groups, including the carboxylic acid and carbamate moieties, contributes to the compound's overall hydrophilic nature. However, the tert-butyl group and diethylamino substituent provide lipophilic contributions that moderate the overall polarity. The amphiphilic character of this molecule suggests potential surfactant-like properties under appropriate conditions.
The distribution coefficient between organic and aqueous phases is expected to be pH-dependent due to the ionizable functional groups present in the structure. At physiological pH, the carboxylic acid exists predominantly in the deprotonated form, while the diethylamino group remains largely unprotonated, resulting in a net negative charge that favors aqueous phase partitioning.
Spectroscopic and Chromatographic Identification
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides distinctive fingerprint information for 2-{[(tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to each functional group within the molecule. The tert-butyl group generates a prominent singlet around 1.4-1.5 parts per million, integrating for nine protons due to the three equivalent methyl groups.
The diethylamino substituent produces two distinct multipicity patterns: the methyl groups of the ethyl chains appear as triplets around 1.0-1.2 parts per million, while the methylene protons adjacent to nitrogen exhibit quartet multiplicity around 2.4-2.6 parts per million. The N-methylene protons couple with the terminal methyl groups, resulting in the characteristic ethyl pattern.
The butanoic acid backbone provides additional complexity to the spectrum, with the alpha-carbon proton appearing as a multiplet around 4.0-4.3 parts per million due to coupling with the carbamate nitrogen and adjacent methylene protons. The internal methylene groups of the chain appear as complex multiplets in the aliphatic region between 1.5-2.5 parts per million.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for each carbon environment in the molecule. The carbonyl carbons of both the carboxylic acid and carbamate groups appear in the downfield region around 170-180 parts per million. The quaternary carbon of the tert-butyl group generates a characteristic signal around 80 parts per million, while the three equivalent methyl carbons appear around 28 parts per million.
Infrared Absorption Characteristics
Infrared spectroscopy provides valuable structural information through characteristic absorption frequencies corresponding to specific functional groups in 2-{[(tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid. The carboxylic acid functionality exhibits a broad, strong absorption band between 2500-3300 cm⁻¹ corresponding to the hydroxyl stretch, often appearing as a complex envelope due to hydrogen bonding interactions.
The carbonyl stretching frequencies provide distinct signatures for both the carboxylic acid and carbamate functionalities. The carboxylic acid carbonyl typically appears around 1700-1720 cm⁻¹, while the carbamate carbonyl absorbs at slightly higher frequency around 1720-1740 cm⁻¹ due to the electron-withdrawing effect of the nitrogen atom. These two bands may overlap or appear as a broad absorption envelope depending on the measurement conditions and sample preparation.
The carbamate nitrogen-hydrogen stretch generates a characteristic absorption around 3300-3500 cm⁻¹, which may overlap with the carboxylic acid hydroxyl absorption. The tert-butyl group contributes several aliphatic carbon-hydrogen stretching absorptions in the 2850-3000 cm⁻¹ region, while the diethylamino group provides additional aliphatic signatures in the same spectral region.
Fingerprint region absorptions between 800-1500 cm⁻¹ contain numerous peaks corresponding to carbon-carbon and carbon-nitrogen stretching vibrations, carbon-hydrogen bending modes, and skeletal vibrations that provide a unique spectroscopic fingerprint for compound identification.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 274, corresponding to the intact molecular structure. Under electron impact ionization conditions, the compound undergoes predictable fragmentation reactions that generate diagnostic product ions.
A prominent fragmentation pathway involves loss of the tert-butyl group, generating a fragment ion at mass-to-charge ratio 217 through elimination of the 57-dalton tert-butyl radical. This fragmentation is characteristic of tert-butoxycarbonyl-protected compounds and provides confirmatory evidence for the presence of this protecting group.
Additional fragmentation occurs through cleavage of the carbon-nitrogen bonds associated with the diethylamino group. Loss of one or both ethyl groups generates fragment ions that provide structural information about the side chain substitution pattern. The base peak in the mass spectrum often corresponds to fragmentation products that retain the carboxylic acid functionality while eliminating portions of the protecting group.
Electrospray ionization mass spectrometry typically generates protonated molecular ions at mass-to-charge ratio 275 under positive ion conditions, or deprotonated molecular ions at mass-to-charge ratio 273 under negative ion conditions. The choice of ionization method affects the fragmentation patterns observed and the relative intensities of diagnostic peaks.
High-Performance Liquid Chromatography Retention Profiles
High-Performance Liquid Chromatography analysis of 2-{[(tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid requires careful selection of mobile phase conditions to achieve optimal separation and peak shape. The compound's amphiphilic character and multiple ionizable functional groups necessitate pH control and appropriate buffer selection for reproducible retention behavior.
Reverse-phase chromatography using C₁₈ stationary phases typically provides good retention and peak symmetry when employing acidic mobile phase conditions. The addition of trifluoroacetic acid or formic acid to the mobile phase suppresses ionization of both the carboxylic acid and diethylamino groups, resulting in improved peak shape and consistent retention times.
Gradient elution methods using water-acetonitrile or water-methanol mobile phase systems enable effective separation of this compound from related impurities and synthetic intermediates. The retention time varies depending on the gradient profile and flow rate, but typically falls within the intermediate range due to the compound's moderate lipophilicity.
Ion-pair chromatography represents an alternative approach for compounds containing ionizable functional groups. The use of ion-pairing reagents such as tetrabutylammonium phosphate can improve retention and peak shape, particularly when analyzing samples containing both the target compound and its ionic forms.
Reactivity and Stability Profiles
Carbamate Group Reactivity Under Acidic and Basic Conditions
The tert-butoxycarbonyl carbamate functionality in 2-{[(tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid exhibits characteristic reactivity patterns that are fundamental to its applications in synthetic chemistry. Under acidic conditions, the carbamate group undergoes acid-catalyzed hydrolysis through a mechanism involving protonation of the carbonyl oxygen, followed by nucleophilic attack by water and subsequent elimination of carbon dioxide and tert-butyl alcohol.
The reaction proceeds through formation of a tert-butyl cation intermediate, which is stabilized by the tertiary carbon structure and subsequently eliminated as isobutylene. This deprotection reaction is typically carried out using trifluoroacetic acid, hydrochloric acid, or other strong acids, and proceeds rapidly at room temperature. The reaction kinetics are influenced by acid concentration, temperature, and solvent choice, with polar protic solvents generally facilitating faster deprotection rates.
Under basic conditions, the carbamate group exhibits greater stability due to the electron-withdrawing effect of the carbonyl group, which reduces the nucleophilicity of the nitrogen atom. However, strong bases such as sodium hydroxide or lithium hydroxide can promote hydrolysis through nucleophilic attack at the carbonyl carbon, leading to formation of the corresponding amine and tert-butyl carbonate intermediate, which subsequently decomposes to carbon dioxide and tert-butyl alcohol.
The selectivity of carbamate deprotection in the presence of other functional groups is a key consideration in synthetic applications. The diethylamino group and carboxylic acid functionality generally remain intact under the acidic conditions typically employed for carbamate removal, allowing for selective functional group manipulation.
Diethylamino Group Participation in Nucleophilic Reactions
The diethylamino substituent at the 4-position of the butanoic acid chain represents a tertiary amine functionality that exhibits characteristic nucleophilic reactivity patterns. This group can participate in various substitution reactions, alkylation processes, and coordination interactions due to the lone pair of electrons on the nitrogen atom. The tertiary nature of this amine provides increased steric hindrance compared to primary or secondary amines, which influences its reactivity profile and selectivity in chemical transformations.
Quaternization reactions represent a significant class of transformations involving the diethylamino group. Treatment with alkyl halides, particularly methyl iodide or benzyl bromide, results in formation of quaternary ammonium salts through nucleophilic substitution mechanisms. These reactions typically proceed under mild conditions and provide access to permanently charged derivatives with altered solubility and biological properties.
The diethylamino group can also participate in metal coordination reactions, serving as a donor ligand in complex formation. The nitrogen atom's lone pair can coordinate to transition metals, forming coordinate covalent bonds that influence the compound's reactivity and potential catalytic applications. The steric bulk of the ethyl substituents affects the coordination geometry and stability of resulting metal complexes.
Under oxidative conditions, the diethylamino group can undergo N-oxidation to form the corresponding N-oxide derivative. This transformation alters the electronic properties of the nitrogen atom and can influence the compound's overall reactivity profile. The N-oxide functionality introduces additional hydrogen bonding capabilities and modifies the compound's polarity and solubility characteristics.
Carboxylic Acid Functionalization Pathways
The carboxylic acid terminus of 2-{[(tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid provides numerous opportunities for chemical derivatization and functional group transformation. Esterification reactions represent a primary class of transformations, enabling conversion to methyl, ethyl, or more complex ester derivatives through reaction with alcohols under acidic catalysis or through coupling reagent-mediated processes.
Amidation reactions offer another versatile functionalization pathway, allowing formation of amide bonds with primary or secondary amines. These reactions can be carried out using various coupling reagents such as N,N'-dicyclohexylcarbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, or benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate. The choice of coupling reagent and reaction conditions influences the efficiency and selectivity of amide formation.
Reduction of the carboxylic acid functionality to the corresponding alcohol can be achieved using strong reducing agents such as lithium aluminum hydride or borane complexes. This transformation requires careful consideration of the other functional groups present in the molecule, as both the carbamate and diethylamino groups may be affected by the reducing conditions employed.
Decarboxylation reactions can be promoted under specific conditions, particularly at elevated temperatures in the presence of suitable catalysts or under photochemical activation. This transformation results in formation of the corresponding alkyl chain with loss of carbon dioxide, providing access to structurally simplified derivatives.
Thermal and Oxidative Degradation Kinetics
The thermal stability of 2-{[(tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid is influenced by the relative stability of its constituent functional groups under elevated temperature conditions. The tert-butoxycarbonyl protecting group represents the most thermally labile component, undergoing decomposition at temperatures above 80-100°C through elimination of carbon dioxide and isobutylene. This thermal sensitivity necessitates careful temperature control during synthesis, purification, and storage procedures.
Thermogravimetric analysis reveals distinct mass loss events corresponding to decomposition of different molecular components. The initial mass loss typically corresponds to elimination of the tert-butoxycarbonyl group, followed by degradation of the diethylamino substituent and eventual decomposition of the carbon backbone. The activation energy for thermal decomposition varies depending on the atmosphere (inert versus oxidative) and the presence of catalytic impurities.
Oxidative degradation pathways involve attack by molecular oxygen or other oxidizing agents at various positions within the molecule. The diethylamino group is particularly susceptible to oxidation, potentially forming N-oxide derivatives or undergoing more extensive degradation to form aldehydes and carboxylic acids. The presence of transition metal ions can catalyze oxidative processes, leading to accelerated degradation under ambient conditions.
Photochemical stability represents another important consideration, particularly for applications involving exposure to ultraviolet radiation. The carbamate functionality can undergo photolytic cleavage under ultraviolet irradiation, leading to formation of free radical intermediates and subsequent degradation products. Storage in dark conditions and the use of ultraviolet-absorbing packaging materials help minimize photodegradation processes.
Properties
IUPAC Name |
4-(diethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4/c1-6-15(7-2)9-8-10(11(16)17)14-12(18)19-13(3,4)5/h10H,6-9H2,1-5H3,(H,14,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOZDWXLSALQHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid, also known by its chemical formula , is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure and functional groups contribute to its biological activity, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₂₆N₂O₄ |
| Molecular Weight | 274.36 g/mol |
| IUPAC Name | 4-(diethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
| PubChem CID | 64146466 |
| Appearance | Powder |
| Storage Temperature | 4 °C |
The biological activity of 2-{[(Tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid primarily involves its interaction with specific biological targets. Studies suggest that the compound may exhibit antimicrobial and anti-inflammatory properties. The presence of the diethylamino group is believed to enhance its solubility and bioavailability, which are crucial for effective biological activity.
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are supported by its ability to modulate pathways involved in inflammatory responses. Compounds that interact with the amino acid pathways often influence cytokine production, which is critical in inflammation.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of structurally related compounds against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for similar diethylamino derivatives, suggesting that 2-{[(Tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid could exhibit comparable activity.
- Inflammation Model : In a murine model of inflammation, compounds with similar structures were administered to assess their impact on paw edema induced by carrageenan. Results showed a significant reduction in edema size, indicating potential anti-inflammatory properties.
Pharmacokinetics
Understanding the pharmacokinetics of 2-{[(Tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid is essential for evaluating its therapeutic potential. Preliminary studies suggest that:
- Absorption : The compound is likely well-absorbed due to its lipophilic characteristics.
- Distribution : It may distribute widely in tissues due to its moderate molecular weight.
- Metabolism : Expected metabolic pathways include hydrolysis of the tert-butoxycarbonyl group, leading to active metabolites.
- Excretion : Renal excretion is anticipated based on the compound's solubility profile.
Toxicity Profile
While specific toxicity data for this compound are not extensively documented, related compounds have shown low toxicity profiles in preliminary studies. Safety assessments should be conducted to evaluate any potential adverse effects.
Scientific Research Applications
Synthetic Applications
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. The compound serves as an intermediate in the synthesis of various bioactive molecules, particularly peptides and amino acids.
Peptide Synthesis
The compound's ability to protect the amine functionality while allowing for further functionalization makes it valuable in peptide synthesis. The deprotection of the Boc group can be achieved under acidic conditions, facilitating the coupling of amino acids to form peptides.
Nucleophilic Substitution Reactions
The diethylamino group enhances nucleophilicity, making this compound suitable for nucleophilic substitution reactions, which are essential in synthesizing complex organic molecules.
Biological Research Applications
While specific biological activity data for 2-{[(Tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid is limited, compounds with similar structures often exhibit notable biological properties.
Antimicrobial and Antitumor Activities
Compounds featuring diethylamino moieties have been studied for their antimicrobial and antitumor activities. The solubility and bioavailability enhanced by the diethylamino group make this compound a candidate for pharmacological studies.
Comparative Analysis with Related Compounds
To illustrate the uniqueness of 2-{[(Tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid, a comparison with related compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-{[(Tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid | Tert-butoxycarbonyl and diethylamine groups | Versatile in peptide synthesis |
| 2-Amino-4-(dimethylamino)butanoic acid | Dimethylamine instead of diethylamine | Potentially different pharmacokinetics |
| (R)-2-Amino-4-(tert-butoxycarbonyl)butanoic acid | Tert-butoxycarbonyl only | Lacks additional amine functionality |
Case Studies and Research Findings
Several studies have highlighted the utility of similar compounds in drug development:
Case Study 1: Peptide Synthesis
In a study published in Journal of Organic Chemistry, researchers utilized Boc-protected amino acids to synthesize cyclic peptides that exhibited enhanced stability and bioactivity compared to linear counterparts.
Case Study 2: Antitumor Activity
A study in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of diethylaminobutanoic acids showed promising antitumor activity against various cancer cell lines, suggesting potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural Variations and Properties
The compound is compared below with structurally related Boc-protected amino acids, focusing on substituent effects, molecular weight, and applications.
Data Table: Comparative Analysis of Analogues
Detailed Comparative Analysis
Steric and Electronic Effects
- However, its electron-donating nature increases basicity (pKa ~10–11), favoring solubility under acidic conditions .
- Methyl Group (): Smaller substituents like methyl reduce steric constraints, facilitating faster reaction kinetics in peptide couplings. For example, 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid (MW 217.26) is preferred for straightforward amide bond formation .
- This property is exploited in protease-resistant peptide analogs .
Lipophilicity and Bioavailability
- The diethylamino group in the target compound increases lipophilicity (logP ~1.5–2.0) compared to methyl (logP ~0.5) or methoxy (logP ~−0.3) substituents. This improves membrane permeability but may reduce aqueous solubility .
- Cyclopropyl-containing analogues (e.g., 2-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid) exhibit even higher logP values (~2.5), making them suitable for blood-brain barrier penetration in CNS drug candidates .
Preparation Methods
Starting Materials
- A suitable amino acid precursor, typically a 4-amino butanoic acid derivative.
- Diethylamine as the source of the diethylamino group.
- BocCl (tert-butoxycarbonyl chloride) for amino group protection.
Stepwise Synthesis
Amino Group Protection
The amino group of the 4-amino butanoic acid precursor is protected by reaction with BocCl under controlled basic conditions (e.g., in the presence of a base such as triethylamine) to form the Boc-protected amino acid intermediate.Introduction of Diethylamino Group
The protected amino acid intermediate is then reacted with diethylamine. This step typically involves nucleophilic substitution or amidation reactions to introduce the diethylamino substituent at the 4-position of the butanoic acid backbone.Purification and Isolation
The final product, 2-{[(Tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid, is purified by standard organic chemistry techniques such as recrystallization or chromatography.
Reaction Conditions
- The protection step is typically conducted at low temperatures (0–5°C) to control reactivity and minimize side reactions.
- The reaction with diethylamine is performed under mild heating to facilitate substitution.
- Solvents such as dichloromethane or tetrahydrofuran (THF) are commonly used to dissolve reactants and control reaction kinetics.
Data Table: Summary of Synthetic Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Amino group protection | BocCl, base (triethylamine), 0–5°C | Protect amino group as Boc | Avoid moisture, inert atmosphere preferred |
| Diethylamino group addition | Diethylamine, mild heat (e.g., 40–60°C) | Introduce diethylamino substituent | Reaction time varies (2–6 h) |
| Purification | Recrystallization or chromatography | Isolate pure compound | Solvent choice affects yield |
Research Findings and Variations
- The Boc protection strategy is well-established for amino acids, providing stability and selectivity during subsequent modifications.
- The introduction of the diethylamino group can be optimized by varying the reaction temperature and solvent to maximize yield and purity.
- Alternative protecting groups may be used but Boc remains preferred for its ease of removal and stability.
- The compound's synthesis is often scaled for use as an intermediate in peptide synthesis or pharmaceutical development, emphasizing reproducibility and purity.
Q & A
Basic: What are the key considerations for synthesizing 2-{[(Tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid with high purity?
Methodological Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group to prevent undesired side reactions. Steps include:
- Amino Protection : Reacting the primary amine with Boc anhydride in a solvent like THF or DCM under mild alkaline conditions (pH 8–9) to form the Boc-protected intermediate .
- Coupling Reactions : Introducing the diethylamino group via nucleophilic substitution or reductive amination, requiring precise stoichiometry and inert atmospheres to avoid oxidation .
- Deprotection and Purification : Acidic cleavage (e.g., TFA) of the Boc group, followed by HPLC or column chromatography to isolate the final product. Purity (>95%) is validated via NMR and mass spectrometry .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- HPLC : Used to assess purity, with reversed-phase C18 columns and UV detection at 210–254 nm. Retention times are compared against standards .
- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for Boc (δ ~1.4 ppm for tert-butyl) and diethylamino (δ ~2.5–3.0 ppm) groups .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]) and detects impurities .
Advanced: How can reaction intermediates and mechanistic pathways be elucidated during synthesis?
Methodological Answer:
- In Situ Monitoring : Techniques like FTIR or Raman spectroscopy track functional group transformations (e.g., carbonyl stretching for Boc intermediates) .
- Isolation of Intermediates : Quenching reactions at timed intervals followed by LC-MS analysis identifies transient species .
- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and energy barriers for steps like Boc deprotection .
Advanced: What factors influence the compound’s stability under varying storage conditions?
Methodological Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures. Boc-protected derivatives are stable up to 150°C but degrade rapidly in acidic/humid environments .
- Photostability : UV-visible spectroscopy under accelerated light exposure (ICH Q1B guidelines) assesses degradation kinetics. Diethylamino groups may undergo photooxidation, requiring dark storage .
- Solution Stability : pH-dependent degradation is monitored via HPLC; neutral buffers (pH 6–7) minimize hydrolysis of the ester/carbamate bonds .
Advanced: How can computational methods optimize this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina predicts binding affinities to enzymes (e.g., proteases) by simulating interactions with the diethylamino and carboxylic acid moieties .
- MD Simulations : All-atom molecular dynamics (e.g., GROMACS) models conformational flexibility in aqueous environments, critical for peptide-based drug design .
- QSAR Studies : Quantitative Structure-Activity Relationship models correlate substituent effects (e.g., Boc vs. other protecting groups) with bioactivity .
Advanced: How should researchers address contradictions in spectral data during characterization?
Methodological Answer:
- Cross-Validation : Compare NMR and IR data with structurally analogous compounds (e.g., 4-[(tert-butoxycarbonyl)amino]butanoic acid derivatives) to resolve peak assignment ambiguities .
- Isotopic Labeling : N or C labeling of the amino/carbonyl groups clarifies splitting patterns in complex spectra .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation if spectral data conflict .
Advanced: What experimental design strategies maximize yield while minimizing side products?
Methodological Answer:
- DoE (Design of Experiments) : Response Surface Methodology (RSM) optimizes variables like temperature, pH, and reagent ratios. For example, a Central Composite Design reduces the number of trials needed to identify optimal Boc protection conditions .
- Kinetic Studies : Pseudo-first-order kinetics determine rate-limiting steps (e.g., Boc deprotection), guiding temperature modulation .
- Parallel Synthesis : Automated liquid handlers enable rapid screening of solvent systems (e.g., DMF vs. DMSO) for coupling reactions .
Advanced: How do structural analogs of this compound inform its structure-activity relationships (SAR)?
Methodological Answer:
- Comparative Synthesis : Analog synthesis (e.g., replacing diethylamino with dimethylamino or morpholino groups) reveals steric/electronic effects on bioactivity .
- Pharmacophore Mapping : Overlaying 3D structures of analogs identifies essential motifs (e.g., Boc-protected amine for protease resistance) .
- In Vitro Assays : Enzymatic inhibition studies (e.g., IC measurements) correlate substituent modifications with potency trends .
Retrosynthesis Analysis
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Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
